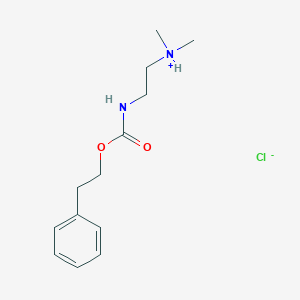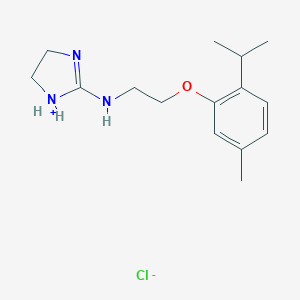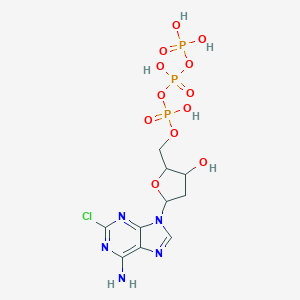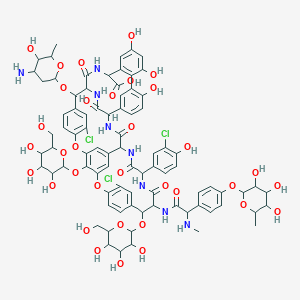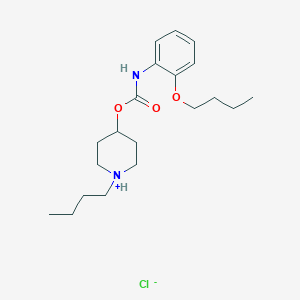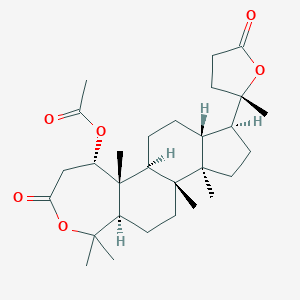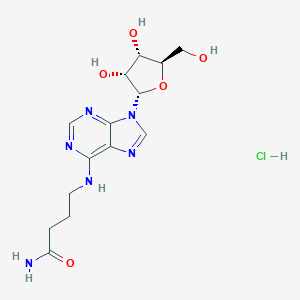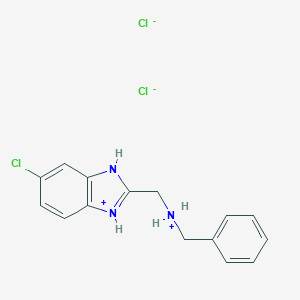
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride, also known as CBM-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has shown potential applications in various scientific research fields, such as cancer research, infectious diseases, and neuroscience. In cancer research, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In infectious diseases, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to exhibit antibacterial and antifungal activities. In neuroscience, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to enhance cognitive function and protect against neurodegeneration.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is not fully understood. However, studies have suggested that 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride may exert its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In infectious diseases, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In neuroscience, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to enhance cognitive function by increasing the release of acetylcholine and modulating the activity of NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has several advantages for lab experiments, such as its high purity and stability. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is also readily available and relatively easy to synthesize. However, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride research. One direction is to further investigate the mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride and its effects on various cellular processes. Another direction is to explore the potential applications of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride in other scientific research fields, such as immunology and cardiovascular disease. Additionally, research could focus on developing new derivatives of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to exert various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride can be synthesized by reacting 5-chloro-2-aminomethyl benzimidazole with benzyl chloride in the presence of hydrochloric acid. This reaction results in the formation of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride as a dihydrochloride salt.
Eigenschaften
CAS-Nummer |
102516-85-8 |
|---|---|
Produktname |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Molekularformel |
C15H16Cl3N3 |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
benzyl-[(6-chloro-1H-benzimidazol-3-ium-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-6-7-13-14(8-12)19-15(18-13)10-17-9-11-4-2-1-3-5-11;;/h1-8,17H,9-10H2,(H,18,19);2*1H |
InChI-Schlüssel |
SHGDKOZJGQVXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
Synonyme |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








